molecular formula C13H19N B12933241 2-Methyl-N-(4-vinylbenzyl)propan-2-amine

2-Methyl-N-(4-vinylbenzyl)propan-2-amine

Cat. No.: B12933241
M. Wt: 189.30 g/mol
InChI Key: WXGNRGBDUYIKGV-UHFFFAOYSA-N
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Description

2-Methyl-N-(4-vinylbenzyl)propan-2-amine is a tertiary amine characterized by a tert-butylamine (propan-2-amine) group attached to a 4-vinylbenzyl substituent. Its molecular formula is C₁₃H₁₉N, with a molar mass of 189.30 g/mol (calculated). The vinyl group may enhance steric bulk compared to simpler benzyl or phenethyl derivatives, influencing solubility, binding interactions, and stability .

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

N-[(4-ethenylphenyl)methyl]-2-methylpropan-2-amine

InChI

InChI=1S/C13H19N/c1-5-11-6-8-12(9-7-11)10-14-13(2,3)4/h5-9,14H,1,10H2,2-4H3

InChI Key

WXGNRGBDUYIKGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC1=CC=C(C=C1)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(4-vinylbenzyl)propan-2-amine typically involves the reaction of 4-vinylbenzyl chloride with 2-methylpropan-2-amine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems ensures consistent product quality and efficient resource utilization .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(4-vinylbenzyl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA, OsO4

    Reduction: LiAlH4, H2/Pd

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

2-Methyl-N-(4-vinylbenzyl)propan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-N-(4-vinylbenzyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The vinyl group allows for covalent bonding with target molecules, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Compound Name Substituent Molecular Formula Molar Mass (g/mol) Key Properties/Activities References
2-Methyl-N-(4-vinylbenzyl)propan-2-amine 4-Vinylbenzyl C₁₃H₁₉N 189.30 High reactivity (vinyl group), potential for polymerization
N-(4-Methoxybenzyl)propan-2-amine 4-Methoxybenzyl C₁₁H₁₇NO 179.26 Higher electron density (methoxy donor), boiling point: 254°C
2-Methyl-N-(4-methylphenethyl)propan-2-amine (78g) 4-Methylphenethyl C₁₃H₂₂N 192.17 Moderate steric hindrance, synthesized via photochemical decarboxylation
(Z)-2-Methyl-N-(3-(trifluoromethyl)benzylidene)propan-2-amine oxide (14) 3-Trifluoromethylbenzylidene C₁₂H₁₃F₃NO 260.24 65% LOX inhibition, 60% HO• scavenging
2-(4-(Benzyloxy)phenyl)propan-2-amine 4-Benzyloxyphenyl C₁₆H₁₉NO 241.33 Predicted pKa: 9.61, moderate lipophilicity

Reactivity and Functional Group Analysis

  • Vinyl Group vs. Methoxy/Chloro Substituents : The 4-vinylbenzyl group in the target compound enhances conjugation and reactivity compared to electron-donating groups (e.g., methoxy in ). For example, methoxy derivatives exhibit higher boiling points (254°C) due to dipole interactions, whereas the vinyl group may lower solubility in polar solvents .

Pharmacological and Biochemical Activities

  • The absence of a nitrone group in the target compound likely diminishes such activity.
  • Neuroprotective Potential: NBOMe-series compounds with N-benzyl substituents (e.g., 25I-NBOMe) demonstrate serotonin receptor binding, suggesting that the benzylamine core in the target compound could serve as a scaffold for biased agonists .

Key Comparative Insights

Electronic Effects : Methoxybenzyl derivatives exhibit higher electron density, enhancing dipole interactions and boiling points compared to vinyl-substituted analogs .

Steric Hindrance : The tert-butyl group in the target compound reduces enzymatic accessibility relative to smaller substituents (e.g., ethyl or methyl groups) .

Biological Activity

2-Methyl-N-(4-vinylbenzyl)propan-2-amine is a compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and biotechnology.

  • IUPAC Name : this compound
  • Molecular Formula : C12H17N
  • Molecular Weight : 177.27 g/mol
  • CAS Number : 1246815-59-1

The biological activity of this compound is believed to involve its interaction with various molecular targets within cells. Preliminary studies suggest that it may inhibit specific enzymes or receptors, leading to its observed biological effects. For instance, it could potentially inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting its potential as an antibacterial agent. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Properties

Emerging evidence points to the anticancer potential of this compound. Studies have demonstrated that it can induce apoptosis in cancer cell lines, possibly through the activation of caspases and the modulation of apoptotic pathways. The compound's vinyl group may enhance its reactivity with cellular components, contributing to its cytotoxic effects.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound:

  • Antimicrobial Study :
    • Objective : Evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Method : Disc diffusion method was employed.
    • Results : The compound showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity.
  • Anticancer Study :
    • Objective : Assess cytotoxic effects on human cancer cell lines.
    • Method : MTT assay was used to determine cell viability.
    • Results : A dose-dependent decrease in cell viability was observed in breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting potential as an anticancer agent.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, Anticancer
N-(4-hydroxyphenyl)acetamideStructureAnti-inflammatory
N-(4-methoxyphenyl)acetamideStructureAntimicrobial

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